3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one
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Overview
Description
3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one is a complex organic compound featuring a thiazole ring, a diazepane ring, and a methylsulfonyl group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step reactions starting from commercially available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The diazepane ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the methylsulfonyl group via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the diazepane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and diazepane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the diazepane ring .
Scientific Research Applications
3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to the presence of the thiazole ring.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This can lead to antimicrobial, antiviral, and anticancer effects by inhibiting key biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Known for its antimicrobial and anticancer properties.
Indole Derivatives: Possess diverse biological activities, including antiviral and anticancer effects.
1,3,4-Thiadiazole Derivatives: Exhibited potent antimicrobial activity.
Uniqueness
3-Methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one is unique due to the combination of the thiazole and diazepane rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-methylsulfonyl-1-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-20(17,18)10-3-11(16)14-5-2-6-15(8-7-14)12-13-4-9-19-12/h4,9H,2-3,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZNLTGONZYHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(=O)N1CCCN(CC1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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